

Application Notes and Protocols for 6H05, a K-Ras(G12C) Inhibitor

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Compound of Interest

Compound Name: 6H05

Cat. No.: B560153

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Introduction

6H05 is a selective, allosteric inhibitor of the oncogenic mutant K-Ras(G12C).[1] It covalently binds to the mutant cysteine at position 12, locking the K-Ras protein in an inactive, GDP-bound state.[2][3] This disrupts downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades, which are crucial for cell growth, proliferation, and survival.[4][5] These application notes provide detailed protocols for the dissolution and storage of **6H05**, as well as its application in cell-based assays to study its inhibitory effects on the K-Ras(G12C) signaling pathway. The trifluoroacetate (TFA) salt form of **6H05** is noted for its enhanced water solubility and stability.[1]

Product Information

Property	Value	Reference
Compound Name	6H05	[1]
Target	K-Ras(G12C)	[1]
Mechanism of Action	Allosteric, covalent inhibitor	[1][3]
Molecular Weight	Varies by salt form	N/A
Appearance	White to off-white powder	N/A
Purity	≥98% (by HPLC)	N/A

Solubility and Storage

Proper dissolution and storage of **6H05** are critical for maintaining its stability and activity. The following table summarizes the recommended conditions.

Parameter	Recommendation	Source
Solvent	Dimethyl sulfoxide (DMSO)	[6]
Solubility in DMSO	≥ 51 mg/mL	N/A
Stock Solution Storage	-20°C for up to 1 month, or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.	N/A
Shipping Condition	Shipped at room temperature.	[1]

Experimental Protocols

Protocol 1: Preparation of 6H05 Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of **6H05** in DMSO and its subsequent dilution to working concentrations for cell culture experiments.

Materials:

- **6H05** compound (powder)
- Anhydrous dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for the cell line.

Procedure:

- Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood.
- Stock Solution Preparation (10 mM): a. Allow the vial of **6H05** powder to equilibrate to room temperature before opening to prevent condensation. b. Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of the specific lot of **6H05**. c. Add the calculated volume of anhydrous DMSO to the vial of **6H05**. d. Vortex thoroughly until the compound is completely dissolved. The solution should be clear.
- Stock Solution Aliquoting and Storage: a. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
- Working Solution Preparation: a. Thaw a single aliquot of the 10 mM **6H05** stock solution at room temperature. b. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in the culture medium. c. Mix the working solution thoroughly by gentle inversion before adding it to the cells. d. Important: The final concentration of DMSO in the cell culture should be kept below 0.5% to avoid solvent-induced toxicity.

Protocol 2: Cell Viability Assay

This protocol outlines a method to assess the effect of **6H05** on the viability of K-Ras(G12C) mutant cancer cell lines using a commercially available assay kit (e.g., CellTiter-Glo®).

Materials:

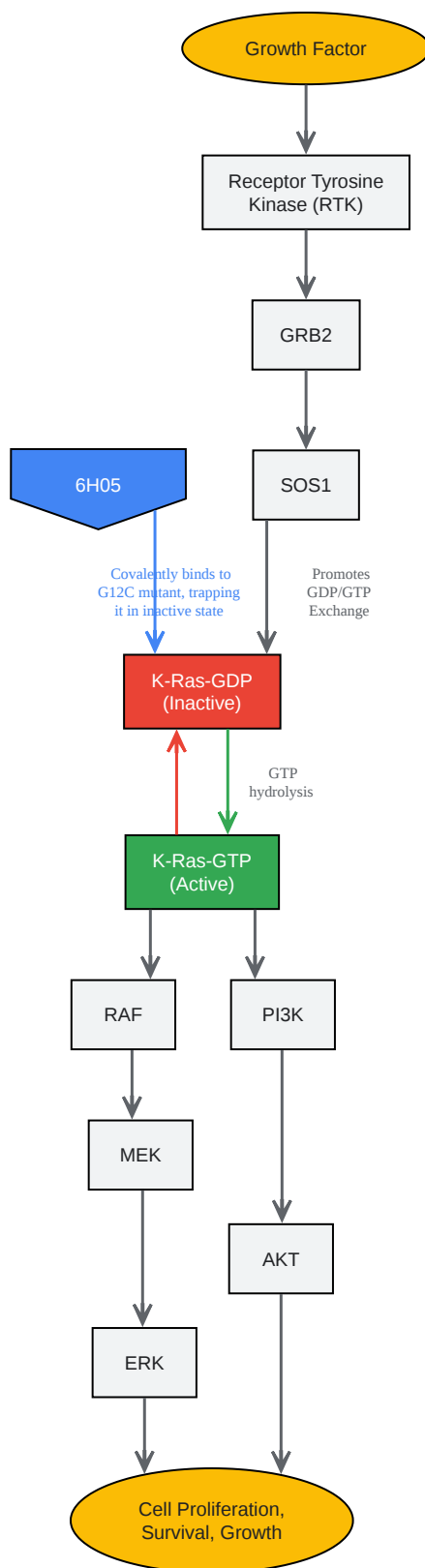
- K-Ras(G12C) mutant cell line (e.g., NCI-H358, MIA PaCa-2)
- Wild-type K-Ras cell line (as a negative control, e.g., A549)
- Complete cell culture medium
- 96-well clear-bottom, white-walled plates
- **6H05** working solutions (prepared as in Protocol 1)
- Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

Procedure:

- **Cell Seeding:** a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of complete culture medium. c. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- **Compound Treatment:** a. Prepare a serial dilution of **6H05** working solutions in culture medium. b. Remove the medium from the wells and add 100 μ L of the **6H05** working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest **6H05** concentration). c. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- **Cell Viability Measurement:** a. Equilibrate the plate and the cell viability assay reagent to room temperature. b. Add 100 μ L of the assay reagent to each well. c. Mix the contents by orbital shaking for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
- **Data Analysis:** a. Normalize the luminescence readings of the treated wells to the vehicle control wells. b. Plot the normalized values against the log of the **6H05** concentration and fit a dose-response curve to determine the IC₅₀ value.

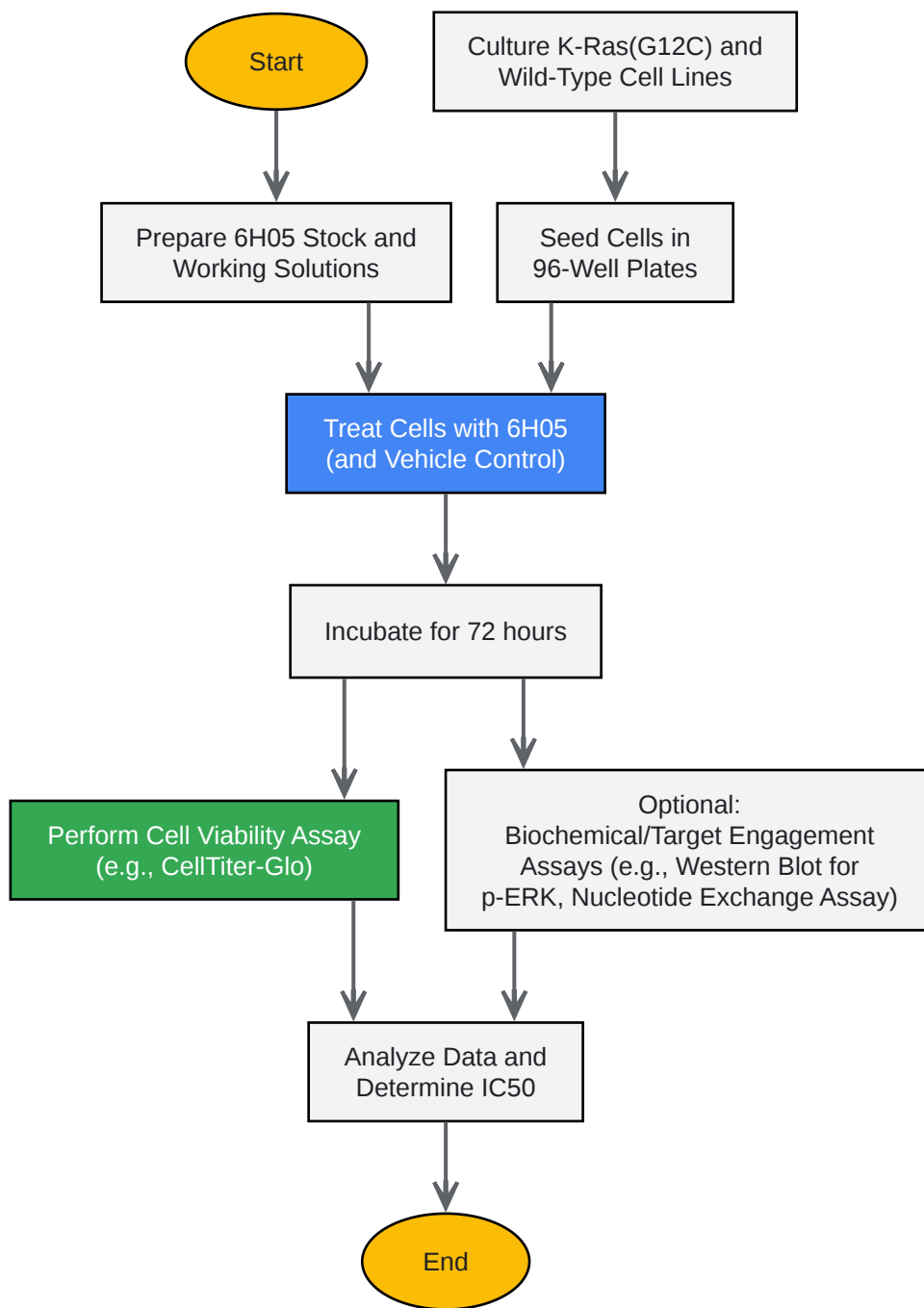
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the K-Ras signaling pathway and a general workflow for evaluating K-Ras inhibitors.



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Caption: K-Ras Signaling Pathway and the inhibitory action of **6H05**.



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Caption: General workflow for evaluating the in vitro efficacy of **6H05**.

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